REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]1[N:8]([S:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:11])=[O:10])[C:7](=[O:18])[CH2:6][CH2:5]1)[CH3:2].[Li].[Cl-].[NH4+].[Cl-].[Na+].[O:24]1CCCC1>CCCCCC.C1COCC1>[C:12]1([S:9]([N:8]2[CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH:6]([OH:24])[C:7]2=[O:18])(=[O:10])=[O:11])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3,4.5,7.8,^1:18|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1CCC(N1S(=O)(=O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0.037 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
hexane tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C1CCOC1
|
Name
|
2-sulfonyloxaziridine
|
Quantity
|
14.55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
aqueous solution
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This mixture is agitated for 1 hour at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added drop by drop at a temperature of -78° C
|
Type
|
STIRRING
|
Details
|
The mixture is then agitated at -78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
brought to -5° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -30° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at approximately -30° C
|
Type
|
CUSTOM
|
Details
|
is brought to 20° C.
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica
|
Type
|
DISSOLUTION
|
Details
|
The product is dissolved in isopropyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C(C(CC1OCC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |